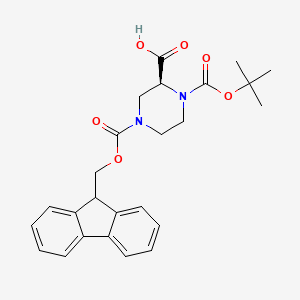
(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is a complex organic compound used extensively in the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a fluorenylmethyloxycarbonyl (Fmoc) group, making it a versatile intermediate in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid typically involves multiple steps:
Protection of the Piperazine Ring: The piperazine ring is first protected with a Boc group using di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Fmoc Protection: The Fmoc group is introduced using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the protection and carboxylation steps.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can be performed to remove the Boc or Fmoc protecting groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkyl halides.
Major Products:
Deprotected Piperazine: Removal of Boc or Fmoc groups yields the free piperazine derivative.
Substituted Derivatives: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is widely used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of peptide-based drugs and as a building block for peptide synthesis.
Medicine: In the design and synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: As a precursor in the manufacture of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Boc and Fmoc groups protect the piperazine ring during chemical reactions, preventing unwanted side reactions. The compound’s molecular targets and pathways are mainly involved in the stabilization and protection of intermediate compounds during synthesis.
Comparison with Similar Compounds
(S)-1-N-Boc-piperazine-2-carboxylic acid: Lacks the Fmoc group, making it less versatile in peptide synthesis.
(S)-1-N-Fmoc-piperazine-2-carboxylic acid: Lacks the Boc group, offering different protection properties.
(S)-1-N-Boc-4-N-Cbz-piperazine-2-carboxylic acid: Uses a benzyloxycarbonyl (Cbz) group instead of Fmoc, providing alternative protection strategies.
Uniqueness: (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is unique due to the dual protection offered by both Boc and Fmoc groups, making it highly valuable in complex peptide synthesis where selective deprotection is required.
Properties
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHNNCSUTNWKFC-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427825 |
Source


|
| Record name | (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034574-30-5 |
Source


|
| Record name | (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
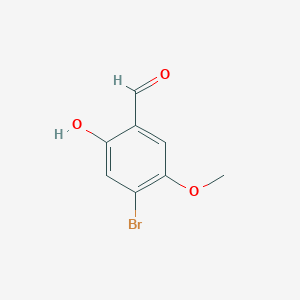

![[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene](/img/structure/B1337655.png)
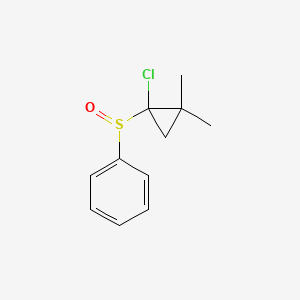

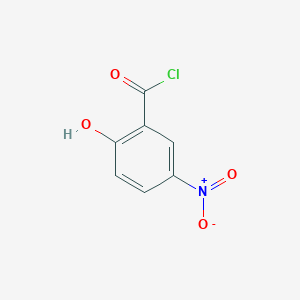
![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1337661.png)
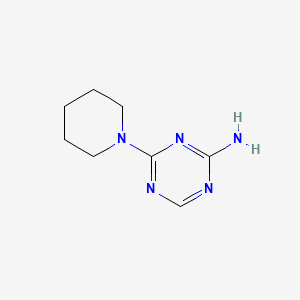


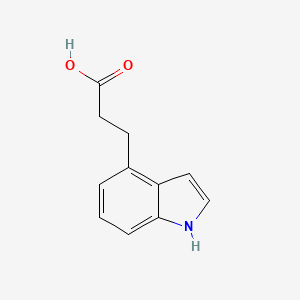
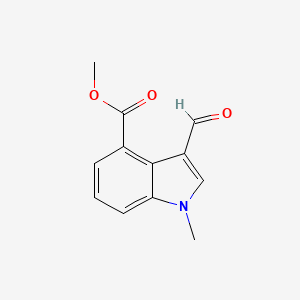
![1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1337678.png)

